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Compound of Interest

3-Chlorosulfonyl-4-methylbenzoic
Compound Name: d
aci

Cat. No.: B1583601

An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorosulfonyl-4-
methylbenzoic Acid

This guide provides a comprehensive technical overview of 3-Chlorosulfonyl-4-
methylbenzoic acid, a critical bifunctional reagent in modern organic synthesis and
pharmaceutical development. Designed for researchers, medicinal chemists, and process
scientists, this document synthesizes core physicochemical data with practical, field-proven
methodologies for its analysis and application.

Introduction: A Molecule of Dichotomous Reactivity

3-Chlorosulfonyl-4-methylbenzoic acid (CAS No. 2548-29-0) is a unique organic molecule
possessing two distinct and orthogonally reactive functional groups: a carboxylic acid and a
sulfonyl chloride.[1] This structural arrangement makes it an invaluable building block,
particularly for the synthesis of sulfonamides, a class of compounds with a storied history and
continued importance in medicine.[2] The aromatic scaffold, substituted with a methyl group,
provides a foundational structure that can be further modified, while the specific 1,2,4-
trisubstitution pattern dictates the steric and electronic environment for chemical
transformations.

The true utility of this reagent lies in the differential reactivity of its functional groups. The highly
electrophilic sulfonyl chloride is readily targeted by nucleophiles like primary and secondary
amines to form robust sulfonamide linkages.[2] In contrast, the carboxylic acid group offers a
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handle for subsequent modifications, such as amide bond formation or esterification, often
under different reaction conditions. This allows for a modular and strategic approach to the
synthesis of complex target molecules.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of 3-Chlorosulfonyl-4-
methylbenzoic acid is paramount for its effective use in research and development. These
properties dictate its handling, reaction conditions, purification, and analytical characterization.

Property Value Source(s)
CAS Number 2548-29-0 [1]
Molecular Formula CsH7CIO4S [11[3]
Molecular Weight 234.66 g/mol [1][3]
Appearance White to o.ff-white or light 4]
brown solid

Melting Point 173 °C [4]
Boiling Point 420.0 £ 38.0 °C (Predicted) [4]
Density 1.514 + 0.06 g/cm3 (Predicted) [4]
pKa 3.17 £ 0.10 (Predicted) [4]
XLogP 1.8 (Predicted) [5]

Synthesis and Purification

The most common laboratory synthesis of 3-Chlorosulfonyl-4-methylbenzoic acid involves
the electrophilic aromatic substitution of p-toluic acid (4-methylbenzoic acid) using
chlorosulfonic acid.
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Caption: Synthesis of 3-Chlorosulfonyl-4-methylbenzoic acid.

Experimental Protocol: Synthesis

o Rationale: This procedure utilizes an excess of chlorosulfonic acid as both the reactant and
the solvent. The reaction is temperature-controlled to manage the exothermic nature of the
reaction and to direct the regioselectivity of the sulfonation.

o Step 1: Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer
and a calcium chloride drying tube. Add chlorosulfonic acid (approx. 5-6 molar equivalents)
to the flask.

o Step 2: Reagent Addition: Cool the chlorosulfonic acid in an ice bath to 0 °C. Slowly add p-
toluic acid (1 molar equivalent) in small portions, ensuring the internal temperature does not
rise significantly.

o Step 3: Reaction Progression: After the addition is complete, remove the ice bath and allow
the mixture to warm to room temperature. Then, heat the reaction mixture (e.g., to 70-80 °C)
and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

e Step 4: Quenching: Cool the reaction mixture back to room temperature. In a separate large
beaker containing crushed ice, slowly and carefully pour the reaction mixture onto the ice
with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the
product.

e Step 5: Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the
solid thoroughly with cold deionized water to remove residual acids. The crude product can
be further purified by recrystallization from an appropriate solvent system if necessary. Dry
the final product under vacuum.
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Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of 3-Chlorosulfonyl-4-
methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum provides a clear signature of the substitution pattern on
the aromatic ring.

o Expected Signals (in DMSO-de):
» A singlet for the methyl protons (~2.6 ppm).

» Three aromatic protons in the 7.2-8.4 ppm region, exhibiting characteristic doublet and
doublet of doublets splitting patterns. For instance, a doublet around 8.3 ppm (H ortho
to COOH), a doublet of doublets around 7.8 ppm (H meta to COOH and ortho to
S02Cl), and a doublet around 7.3 ppm (H ortho to the methyl group).[6]

» A broad singlet for the carboxylic acid proton, which can vary in chemical shift
depending on concentration and solvent.

e 13C NMR: The carbon spectrum complements the *H NMR data.
o Expected Signals (in DMSO-de):
= A signal for the methyl carbon (~20 ppm).
= Six distinct aromatic carbon signals between ~125 and 152 ppm.

= A signal for the carboxylic carbon (~167 ppm).[6]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the key functional groups.[7]
o Key Vibrational Bands:

o O-H Stretch (Carboxylic Acid): A very broad band, typically from 2500-3300 cm~1.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1583601?utm_src=pdf-body
https://www.benchchem.com/product/b1583601?utm_src=pdf-body
https://stacks.cdc.gov/view/cdc/40995/cdc_40995_DS2.pdf
https://stacks.cdc.gov/view/cdc/40995/cdc_40995_DS2.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_FT_IR_Characterization_of_4_Chlorosulfonyl_benzoic_Acid_and_Its_Reaction_Products.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o C=0 Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm~1.

o S=0 Stretch (Sulfonyl Chloride): Two characteristic strong bands for the asymmetric and
symmetric stretching, expected around 1380 cm~* and 1180 cm™1, respectively. The exact
positions can confirm the presence of the SO2Cl group.

o S-ClI Stretch: A weaker absorption, typically in the 550-650 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information
through fragmentation analysis.

o Expected Molecular lon: In high-resolution mass spectrometry (HRMS), the exact mass of
the molecular ion ([M]* or [M-H]~) can be used to confirm the elemental composition.

o Fragmentation Pattern.: Common fragmentation pathways include the loss of chlorine (-Cl),
the sulfonyl group (-SO2), the carboxylic group (-COOH), or water (-H20). The fragmentation
of the related m-(Chlorosulfonyl)benzoic acid shows key fragments resulting from these
losses.[8]

Key Experimental Methodologies

The following protocols describe standard, validated methods for determining critical
physicochemical parameters.

Protocol: Melting Point Determination (Capillary Method)

» Principle: This method relies on the precise measurement of the temperature at which a
crystalline solid transitions to a liquid. A narrow melting range is indicative of high purity.

e Procedure:

o Sample Preparation: Ensure the sample is thoroughly dried and finely powdered. Load a
small amount into a capillary tube to a height of 2-3 mm and pack it tightly.[9]

o Measurement: Place the capillary tube into a calibrated melting point apparatus.
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o Heating: Heat rapidly to about 20 °C below the expected melting point (173 °C). Then,
reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[9]

o Observation: Record the temperature at which the first droplet of liquid appears (onset of
melting) and the temperature at which the entire sample becomes a clear liquid
(completion of melting). This range is the melting point.

Protocol: Solubility Determination (Shake-Flask Method)

 Principle: This equilibrium-based method determines the saturation concentration of a
compound in a given solvent and is considered the gold standard for solubility measurement.
[10]

e Procedure:

o Preparation: Add an excess amount of solid 3-Chlorosulfonyl-4-methylbenzoic acid to a
known volume of the desired solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial or
flask.[11]

o Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged
period (typically 24-48 hours) to ensure equilibrium is reached.[11]

o Separation: After equilibration, allow the suspension to settle. Separate the saturated
solution from the excess solid by centrifugation followed by filtration through a fine-pored
(e.g., 0.22 um) filter.

o Quantification: Accurately dilute a known volume of the clear filtrate and determine the
concentration of the dissolved compound using a suitable analytical technique, such as
UV-Vis spectroscopy or HPLC with a pre-established calibration curve.
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Caption: Workflow for the Shake-Flask solubility determination method.

Protocol: pKa Determination (Potentiometric Titration)

e Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is
titrated with a strong base. The pKa corresponds to the pH at the half-equivalence point.[12]

e Procedure:

o Preparation: Accurately weigh and dissolve a sample of 3-Chlorosulfonyl-4-
methylbenzoic acid in a suitable solvent mixture (e.g., water with a co-solvent like
methanol if solubility is low).[13] Use a constant ionic strength background electrolyte
(e.g., 0.15 M KCI).[14]

o Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]
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o Titration: Place the sample solution in a jacketed beaker at a constant temperature.
Immerse the calibrated pH electrode. Add a standardized strong base solution (e.g., 0.1 M
NaOH) in small, precise increments.

o Data Collection: Record the pH after each addition of titrant, allowing the reading to
stabilize.

o Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from
the pH at the point where half of the acid has been neutralized. This point corresponds to
the inflection point on a derivative plot (dpH/dV vs. V).

Safety and Handling

3-Chlorosulfonyl-4-methylbenzoic acid is a reactive and corrosive compound that must be
handled with appropriate precautions.

e Hazards: Causes severe skin burns and eye damage. Harmful if swallowed. It is moisture-
sensitive and may react with water to liberate toxic hydrogen chloride gas.[4]

» Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab
coat.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
moisture and incompatible materials.

Conclusion

3-Chlorosulfonyl-4-methylbenzoic acid is a potent synthetic intermediate whose value is
derived from its dual-functional nature. A comprehensive grasp of its physicochemical
properties—from its melting point and solubility to its spectroscopic signatures—is not merely
academic; it is a prerequisite for its successful application in the laboratory and in the
development of new chemical entities. The protocols and data presented in this guide offer a
robust framework for scientists to characterize, handle, and strategically employ this versatile
molecule in their research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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